5-(Hydroxymethyl)furan-2-carbohydrazide
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Overview
Description
5-(Hydroxymethyl)furan-2-carbohydrazide is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a carbohydrazide group
Mechanism of Action
Target of Action
It is known that furan platform chemicals (fpcs), including 5-(hydroxymethyl)furan-2-carbohydrazide, are derived from biomass and have a wide range of applications .
Mode of Action
It’s known that furan derivatives can undergo various chemical transformations, making them versatile for producing bio-based polymers . For instance, 5-Hydroxymethylfurfural (HMF), a related compound, can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation .
Biochemical Pathways
It’s known that hmf, a related compound, can be converted into various value-added chemicals through oxidation, hydrogenation, and other chemical reactions . These reactions are part of the broader biomass refinement process, where biomass raw materials are converted into energy chemicals .
Result of Action
It’s known that furan derivatives, including this compound, can be used to synthesize a wide range of compounds, including bio-based polymers . These polymers can replace their petroleum-based counterparts, contributing to the development of sustainable and environmentally friendly alternatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the catalytic performance of biocatalysts used in the synthesis of furan derivatives can decrease due to the presence of HMF toxicity . This challenge can be overcome by developing novel catalysts or optimizing reaction conditions .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)furan-2-carbohydrazide plays a role in biochemical reactions, particularly in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid . It interacts with enzymes such as aldehyde dehydrogenase , which is involved in the oxidation process .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. For instance, it has been found to interact with aldehyde dehydrogenase, accelerating the enzyme’s catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo changes over time. For example, in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, a high yield was attained within 6 hours using a 100 mM substrate .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-hydroxymethylfurfural . It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in this metabolic process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)furan-2-carbohydrazide typically involves the reaction of 5-(Hydroxymethyl)furfural with hydrazine hydrate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: 5-(Carboxymethyl)furan-2-carbohydrazide.
Reduction: 5-(Hydroxymethyl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Hydroxymethyl)furan-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)furan-2-carbohydrazide, known for its applications in the production of bio-based chemicals.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in the production of bio-based polymers.
5-(Hydroxymethyl)furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carbohydrazide group .
Uniqueness
This compound is unique due to its combination of a hydroxymethyl group and a carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOPLTYTSHQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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